molecular formula C15H23NO5 B2927223 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate CAS No. 2287301-33-9

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate

Cat. No.: B2927223
CAS No.: 2287301-33-9
M. Wt: 297.351
InChI Key: USGQXXPQDUNMHK-UHFFFAOYSA-N
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Description

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate: is a complex organic compound with a molecular formula of C15H23NO5 and a molecular weight of 297.351 . This compound belongs to the class of spiro compounds, which are characterized by their unique ring structures that are connected through a single atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate typically involves multiple steps, starting with the formation of the spirocyclic core

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : Conversion of functional groups to more oxidized forms.

  • Reduction: : Reduction of functional groups to more reduced forms.

  • Substitution: : Replacement of one functional group with another.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : Typical reducing agents are lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: : Various nucleophiles and electrophiles can be used depending on the specific substitution reaction.

Major Products Formed

The major products formed from these reactions can vary widely, but they often include derivatives with altered functional groups or structural modifications.

Scientific Research Applications

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity and potential as a lead compound in drug discovery.

  • Medicine: : Explored for its therapeutic properties and possible use in pharmaceuticals.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism would depend on the biological or chemical context in which the compound is used. For example, in a pharmaceutical application, it might bind to a particular receptor or enzyme, leading to a cascade of biological effects.

Comparison with Similar Compounds

8-O-Tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate: can be compared to other similar spiro compounds, such as tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate and 8-tert-Butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate

List of Similar Compounds

  • tert-Butyl 3-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

  • 8-tert-Butyl 3-ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3,8-dicarboxylate

Properties

IUPAC Name

8-O-tert-butyl 3-O-methyl 1-oxa-8-azaspiro[4.5]dec-3-ene-3,8-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO5/c1-14(2,3)21-13(18)16-7-5-15(6-8-16)9-11(10-20-15)12(17)19-4/h9H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGQXXPQDUNMHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C=C(CO2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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